Etilevodopa

Übersicht

Beschreibung

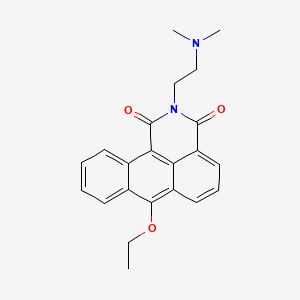

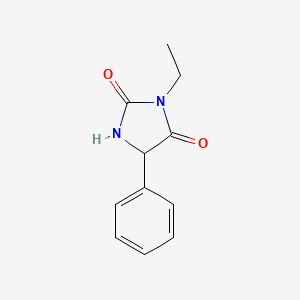

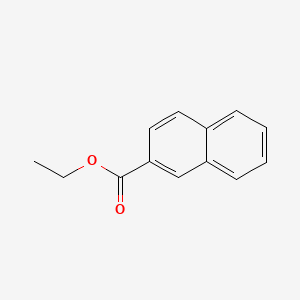

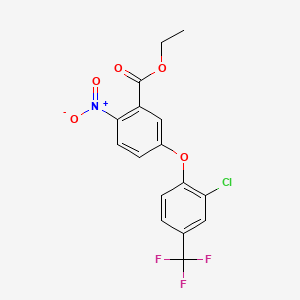

Etilevodopa ist ein dopaminerges Mittel, das als Behandlung für Parkinson-Krankheit entwickelt wurde. Es ist der Ethylester von Levodopa, einem Vorläufer von Dopamin. Trotz seines Potenzials wurde this compound nie auf den Markt gebracht .

Herstellungsmethoden

This compound kann durch Veresterung von Levodopa synthetisiert werden. Die Reaktion beinhaltet Levodopa und Ethanol in Gegenwart eines sauren Katalysators. Das Verfahren ergibt this compound mit verbesserter Löslichkeit und Bioverfügbarkeit im Vergleich zu Levodopa . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Es kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart von Oxidationsmitteln, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können this compound in seinen entsprechenden Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Levodopa und seine Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Esterhydrolyse und andere chemische Reaktionen zu untersuchen.

Biologie: Die Forschung konzentriert sich auf seine Rolle im Dopamin-Stoffwechsel und seine Auswirkungen auf die Neurotransmission.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es im Körper in Levodopa umgewandelt wird. Levodopa passiert dann die Blut-Hirn-Schranke und wird zu Dopamin decarboxyliert, das die erschöpften Dopaminspiegel bei Parkinson-Patienten wieder auffüllt . Die molekularen Zielstrukturen sind Dopaminrezeptoren im Gehirn, und die beteiligten Pfade sind diejenigen, die mit der Dopaminsynthese und dem Dopamin-Stoffwechsel zusammenhängen .

Wissenschaftliche Forschungsanwendungen

Etilevodopa has several scientific research applications:

Chemistry: It is used as a model compound to study ester hydrolysis and other chemical reactions.

Biology: Research focuses on its role in dopamine metabolism and its effects on neurotransmission.

Wirkmechanismus

Target of Action

Etilevodopa is a dopaminergic agent . It is primarily targeted towards the dopamine receptors in the brain . Dopamine is a natural neurotransmitter and neurohormone that exerts its action by binding to five dopamine receptors in the brain, D1-D5 . These receptors play a crucial role in transmitting signals in the brain and are involved in a variety of neurological processes such as motor control, reward, and memory.

Mode of Action

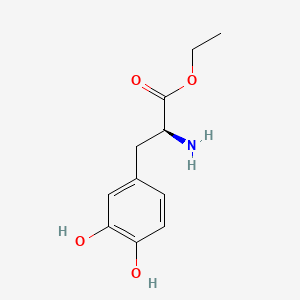

This compound is an ethyl-ester prodrug of levodopa . When ingested, it is more readily dissolved in the stomach than levodopa . It passes unchanged through the stomach to the duodenum, where it is rapidly hydrolyzed by local esterases into levodopa . Levodopa then enters the brain where it is converted into dopamine . This increase in dopamine levels helps to alleviate the symptoms of Parkinson’s disease, which is characterized by low dopamine levels .

Biochemical Pathways

The production of dopamine represents the first steps in catecholamine synthesis and starts with phenylalanine which is hydroxylated to tyrosine, then again to levodopa (LD) and finally, through decarboxylation, to dopamine . This cascade is accomplished and catalyzed with the aid of three enzymes . This compound, being a prodrug of levodopa, fits into this biochemical pathway by being converted into levodopa in the duodenum .

Pharmacokinetics

This compound has been found to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) compared to levodopa . After administration, this compound is rapidly hydrolyzed by esterases in the duodenum and absorbed as levodopa . The pharmacokinetic profile of this compound was assessed in rats, where it was found to enter the posterior segment of the eye after topical administration with an intravitreal half-life of eight hours after single topical administration .

Result of Action

The primary result of this compound’s action is an increase in dopamine levels in the brain. This is significant in the treatment of Parkinson’s disease, a condition characterized by the death of dopamine-producing cells . By increasing dopamine levels, this compound helps to alleviate the symptoms of Parkinson’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the stomach can affect the rate at which this compound is dissolved and subsequently hydrolyzed into levodopa . Furthermore, factors such as pH levels and the presence of other drugs can also influence the stability and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Etilevodopa plays a crucial role in biochemical reactions by serving as a precursor to levodopa. Upon administration, this compound is rapidly hydrolyzed to levodopa in the gastrointestinal tract. This conversion is facilitated by esterases, a group of enzymes that catalyze the hydrolysis of ester bonds . Levodopa, in turn, is a precursor to dopamine, a neurotransmitter essential for motor control and other neurological functions. The interaction between this compound and esterases is vital for its activation and subsequent therapeutic effects.

Cellular Effects

This compound influences various cellular processes by increasing the availability of levodopa, which is then converted to dopamine. This increase in dopamine levels affects cell signaling pathways, particularly those involved in motor control. In dopaminergic neurons, this compound enhances dopamine synthesis, leading to improved neuronal function and reduced motor fluctuations in patients with Parkinson’s disease . Additionally, this compound may impact gene expression related to dopamine synthesis and metabolism, further influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to levodopa by esterases. Once converted, levodopa crosses the blood-brain barrier and is taken up by dopaminergic neurons. Within these neurons, levodopa is decarboxylated to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This increase in dopamine levels helps restore the balance of neurotransmitters in the brain, alleviating the symptoms of Parkinson’s disease . The binding interactions between this compound, esterases, and AADC are critical for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable in its prodrug form but is rapidly hydrolyzed to levodopa upon administration. This rapid conversion ensures a quick onset of action, which is beneficial for managing motor fluctuations in Parkinson’s disease . Long-term studies have shown that this compound maintains its efficacy over extended periods, with consistent improvements in motor function observed in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases dopamine levels without causing significant adverse effects. At higher doses, there may be a risk of toxicity and adverse effects, such as dyskinesias and other motor complications . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine synthesis. After its conversion to levodopa, it follows the same metabolic pathways as endogenous levodopa. This includes decarboxylation to dopamine by AADC and subsequent metabolism by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form various metabolites . These interactions with enzymes and cofactors are essential for the regulation of dopamine levels and the overall metabolic flux.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, it is absorbed in the gastrointestinal tract and transported to the bloodstream. It then crosses the blood-brain barrier and is taken up by dopaminergic neurons . The transporters and binding proteins involved in these processes ensure the efficient delivery of this compound to its target sites, facilitating its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound and its metabolites is crucial for its activity and function. Within dopaminergic neurons, levodopa is localized in the cytoplasm, where it is converted to dopamine. Dopamine is then stored in synaptic vesicles and released upon neuronal activation . This precise localization ensures the efficient synthesis, storage, and release of dopamine, which is essential for its therapeutic effects in Parkinson’s disease.

Vorbereitungsmethoden

Etilevodopa can be synthesized through esterification of levodopa. The reaction involves levodopa and ethanol in the presence of an acid catalyst. The process yields this compound with improved solubility and bioavailability compared to levodopa . Industrial production methods focus on optimizing the reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Etilevodopa undergoes several types of chemical reactions:

Hydrolysis: In the body, this compound is rapidly hydrolyzed by esterases in the duodenum to release levodopa.

Oxidation: It can undergo oxidation reactions, particularly in the presence of oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are levodopa and its derivatives.

Vergleich Mit ähnlichen Verbindungen

Etilevodopa wird mit anderen Levodopa-Derivaten wie Melevodopa und Levodopa-Methylester verglichen. Diese Verbindungen zielen ebenfalls darauf ab, die Bioverfügbarkeit und die therapeutischen Wirkungen von Levodopa zu verbessern. This compound ist in seinen schnellen Hydrolyse- und Absorptionsmerkmalen einzigartig . Ähnliche Verbindungen umfassen:

Melevodopa: Ein weiterer Ester von Levodopa mit ähnlichen Anwendungen.

Levodopa-Methylester: Bekannt für seine verbesserte Löslichkeit und Bioverfügbarkeit.

Die Einzigartigkeit von this compound liegt in seinem Gleichgewicht zwischen Löslichkeit, Bioverfügbarkeit und schneller Umwandlung in Levodopa, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULMGOSOSZBEQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905092 | |

| Record name | Etilevodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37178-37-3 | |

| Record name | Etilevodopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37178-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilevodopa [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037178373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilevodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etilevodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37178-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895X917GYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.